ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate
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Overview
Description
The compound with the identifier “ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of compounds like ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the original compound.
Scientific Research Applications
ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: It may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate include other small molecules with comparable chemical structures and properties. Examples include:
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct biological activities and applications. Its uniqueness can be highlighted by comparing its chemical properties, such as molecular weight, solubility, and reactivity, with those of similar compounds.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-8(14)7-11-12-9-10-5-3-4-6-13(7)9/h2-6H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNNVYCPTVQGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=NCCCCN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NNC2=NCCCCN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.